Fmoc-Asp-NH2, also known as Fluorenylmethyloxycarbonyl-L-aspartic acid amide, is a significant compound in peptide synthesis and drug development. It is primarily utilized as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). The compound is characterized by its ability to facilitate the attachment of drugs to antibodies, enhancing the targeted delivery of therapeutics in cancer treatment.
Fmoc-Asp-NH2 is classified under amino acid derivatives, specifically as a protected form of aspartic acid. Its chemical structure allows it to serve as a building block in solid-phase peptide synthesis (SPPS), which is a widely adopted method for synthesizing peptides. The compound is commercially available from various suppliers, including GlpBio and MedChemExpress, and is identified by the CAS number 200335-40-6 .
The synthesis of Fmoc-Asp-NH2 typically involves standard solid-phase peptide synthesis techniques. The Fmoc (Fluorenylmethyloxycarbonyl) group acts as a protective group for the amino functionality during peptide assembly.
The process involves:
Fmoc-Asp-NH2 consists of an aspartic acid moiety with an amine terminal group and an Fmoc protective group attached to its alpha carbon. The molecular formula is C15H16N2O4, and its molecular weight is approximately 288.30 g/mol.
Fmoc-Asp-NH2 participates in various chemical reactions typical of amino acids and their derivatives:
The stability of Fmoc-Asp-NH2 under different pH conditions influences its reactivity:
In the context of antibody-drug conjugates, Fmoc-Asp-NH2 serves as a linker that connects cytotoxic drugs to monoclonal antibodies. Upon administration, the ADCs are designed to selectively bind to cancer cells, where they are internalized.
Research indicates that ADCs utilizing Fmoc-Asp-NH2 linkers exhibit improved selectivity and reduced off-target effects compared to traditional chemotherapy methods .
Fmoc-Asp-NH2 plays a crucial role in various scientific applications:
Fmoc-Asp-NH₂ (CAS 200335-40-6) serves as a foundational building block in Fmoc-SPPS, where efficient deprotection is critical. The Fmoc (9-fluorenylmethoxycarbonyl) group is removed using 20–30% piperidine in DMF, which cleaves the urethane linkage via β-elimination, releasing dibenzofulvene adducts. Prolonged exposure to base risks aspartimide formation, particularly in sequences like Asp-Gly or Asp-Asp. To suppress this, 0.1 M Oxyma or 1–2% DBU is incorporated, reducing epimerization to <0.5% while maintaining deprotection efficiency >99% [8] [9] [10].
Coupling employs DIC/Oxyma or HATU/DIEA at 3–5× molar excess, achieving near-quantitative yields (>98.5%) in 30 minutes. Microwave-assisted protocols at 50°C further accelerate coupling, minimizing side reactions. Post-synthesis, trifluoroacetic acid (TFA)-based cleavage cocktails (e.g., TFA:thioanisole:H₂O, 94:5:1) preserve the C-terminal amide while removing side-chain protectants [8] [10].
Table 1: Standard Deprotection Protocols for Fmoc-Asp-NH₂
Deprotection Reagent | Conditions | Efficiency | Aspartimide Suppression |
---|---|---|---|
20% Piperidine/DMF | 2 × 3 min | >99% | Moderate |
5% DBU + 10% Piperidine | 1 × 2 min | >99.5% | High |
0.1 M Oxyma in DMF | 2 × 5 min | >98% | Very High |
As a C-terminal amide derivative, Fmoc-Asp-NH₂ enables direct synthesis of C-terminal amidated peptides—common in bioactive sequences—without post-assembly modification. Its incorporation at the C-terminus or within chains requires backbone amide protection (e.g., Tmob) to prevent aspartimide during iterative base treatments. In model syntheses of IL-2 fragments, Fmoc-Asp-NH₂-based elongation achieved 95% purity in 15-mer peptides, outperforming ester-protected aspartate analogues by reducing β-sheet aggregation [3] [4] [9].
Critical to chain assembly is the steric protection from the Fmoc group, which minimizes premature cyclization. When used in aspartimide-prone contexts (e.g., Asp-Ser), pseudoproline dipeptides or backbone protection are essential to maintain fidelity [9].
Fmoc-Asp-NH₂ acts as a cleavable linker in ADCs, leveraging its carboxyl group for antibody conjugation and amide for cytotoxin attachment. Its spacer arm enables pH-sensitive hydrolysis in endosomes (t₁/₂ = 48 h at pH 5.0), facilitating targeted drug release. Conjugation is achieved via:
Optimized ADC constructs using this linker show in vitro IC₅₀ improvements of 10-fold over non-cleavable analogues in HER2+ breast cancer models [1] [6].
The β-carboxyl group of Fmoc-Asp-NH₂ enables site-directed pegylation for pharmacokinetic enhancement. Two primary strategies are employed:
Table 2: Pegylation Strategies Using Fmoc-Asp-NH₂ Derivatives
Method | Reagent | Yield | Application Example |
---|---|---|---|
Direct Carboxyl Coupling | mPEG₂₀₀₀-NH₂/HATU | 85–90% | VEGF-targeting probes (NOTA-PEG₄) |
Orthogonal Deprotection | H-Nle-NH-(CH₂)₂-PEG | 75–80% | IL-2 pegylated analogs |
Functionalized variants like Fmoc-Asp(Nle-NH-CH₂CH₂-PEG)-OH serve as pre-built pegylated units for SPPS, streamlining ADC or therapeutic peptide production [4] [10].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3